molecular formula C12H10FNO2 B6270372 ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate CAS No. 947739-65-3

ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B6270372
CAS No.: 947739-65-3
M. Wt: 219.2
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Description

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate is a chemical compound with the molecular formula C11H9NO3F. It belongs to the family of α,β-unsaturated esters and is commonly used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 4-fluorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, affecting metabolic pathways. The compound’s α,β-unsaturated ester structure allows it to participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar in structure but contains a furan ring instead of a fluorophenyl group.

    Ethyl 2-cyano-3-(4-chlorophenyl)prop-2-enoate: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

Ethyl 2-cyano-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in medicinal chemistry and material sciences .

Properties

CAS No.

947739-65-3

Molecular Formula

C12H10FNO2

Molecular Weight

219.2

Purity

100

Origin of Product

United States

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